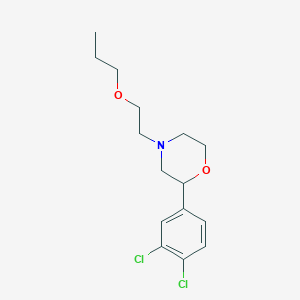
2-(3,4-dichlorophenyl)-4-(2-propoxyethyl)morpholine
Descripción general
Descripción
2-(3,4-dichlorophenyl)-4-(2-propoxyethyl)morpholine is a useful research compound. Its molecular formula is C15H21Cl2NO2 and its molecular weight is 318.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.0949343 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Src Kinase Activity
The compound 2-(3,4-dichlorophenyl)-4-(2-propoxyethyl)morpholine and its analogues have been investigated for their potential in inhibiting Src kinase activity. A study by Boschelli et al. (2001) found that certain analogues exhibited significant inhibition of Src kinase activity and Src-mediated cell proliferation. These findings suggest potential applications in cancer research, particularly in targeting Src kinase-related pathways (Boschelli et al., 2001).
Antinociceptive Effects
Navarrete-Vázquez et al. (2016) designed and evaluated a compound structurally related to this compound for its σ1 receptor affinity. This compound demonstrated significant antinociceptive effects, suggesting potential applications in pain management and the treatment of inflammatory pain (Navarrete-Vázquez et al., 2016).
Crystal Structure Analysis
The crystal structure of morpholine fungicides, closely related to this compound, has been studied by Kang et al. (2015). Understanding the crystal structure of such compounds is crucial for developing new fungicides and understanding their mode of action (Kang et al., 2015).
Potential Antidepressant Activity
Research by Joanna et al. (2013) on derivatives of this compound has indicated potential antidepressant activity. These findings open up possibilities for developing new treatments for depression and related mental health conditions (Joanna et al., 2013).
Anticonvulsive and Peripheral n-Cholinolytic Activities
Papoyan et al. (2011) synthesized compounds related to this compound and found pronounced anticonvulsive and some peripheral n-cholinolytic activities, suggesting potential applications in neurology and seizure management (Papoyan et al., 2011).
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-4-(2-propoxyethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO2/c1-2-7-19-8-5-18-6-9-20-15(11-18)12-3-4-13(16)14(17)10-12/h3-4,10,15H,2,5-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGDVKCFGPXISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B5475261.png)
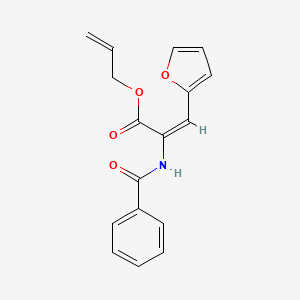
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5475273.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyridazine-3-carboxamide](/img/structure/B5475276.png)

![2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE](/img/structure/B5475279.png)
![N-(2-hydroxy-4-nitrophenyl)-2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5475293.png)
![(5E)-3-benzyl-5-[[2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5475298.png)
![(5E)-1-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5475300.png)
![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-6-fluorobenzamide](/img/structure/B5475305.png)
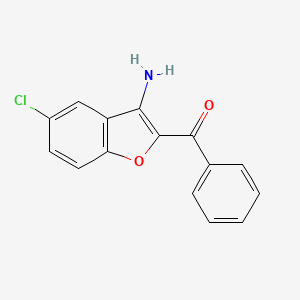
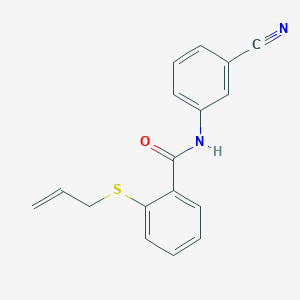
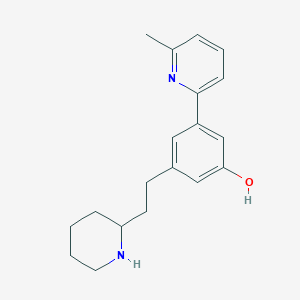
![6-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}methyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5475339.png)
